molecular formula C14H19NO3S B8662816 1-Benzoyl-N-tert-butylcyclopropane-1-sulfonamide CAS No. 669008-31-5

1-Benzoyl-N-tert-butylcyclopropane-1-sulfonamide

Cat. No. B8662816
M. Wt: 281.37 g/mol
InChI Key: UUDBYAVEFMEVSI-UHFFFAOYSA-N
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Patent
US07601686B2

Procedure details

This compound was obtained in 87% yield from N-tert-butyl(1-benzoyl)cyclopropyl-sulfonamide (from Step A.6.a) using the procedure described for the synthesis of 1-methylcyclopropylsulfonamide, followed by recrystallization from the minimum amount of ethyl acetate in hexane: 1H NMR (DMSO-d6) δ 1.39 (m, 2H), 1.61 (m, 2H), 7.22 (s, 2H), 7.53 (t, J=7.6 Hz, 2H), 7.65 (t, J=7.6 Hz, 1H), 8.06 (d, J=8.2 Hz, 2H); 13C NMR (DMSO-d6) δ 12.3, 48.4, 128.1, 130.0, 133.4, 135.3, 192.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1([C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH2:10]1)(=[O:8])=[O:7])(C)(C)C.CC1(S(N)(=O)=O)CC1>>[C:12]([C:9]1([S:6]([NH2:5])(=[O:8])=[O:7])[CH2:10][CH2:11]1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by recrystallization from the minimum amount of ethyl acetate in hexane

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.